molecular formula C13H8FN B12564009 2-Fluorobenzo[f]quinoline CAS No. 163275-65-8

2-Fluorobenzo[f]quinoline

Cat. No.: B12564009
CAS No.: 163275-65-8
M. Wt: 197.21 g/mol
InChI Key: QLVVFCDIRRCTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Benzo[f]quinoline (B1222042) Scaffolds in Modern Organic Chemistry Research

The benzo[f]quinoline scaffold is a polycyclic azaheterocycle, meaning it contains multiple rings with at least one nitrogen atom replacing a carbon atom in the ring structure. researchgate.netontosight.ai This structural framework is of considerable interest in various fields of chemistry. researchgate.netresearchgate.net While some benzoquinolines are identified as environmental pollutants found in sources like coal tar and petroleum distillates, recent research has focused on the advantageous incorporation of the benzo[f]quinoline skeleton into novel compounds. researchgate.net

The extended π-conjugation system of the benzo[f]quinoline scaffold makes it a promising candidate for applications in materials science, particularly in the development of organic light-emitting devices (OLEDs). researchgate.netnih.gov Furthermore, derivatives of benzo[f]quinoline have demonstrated a range of biological activities, including antimicrobial and anticancer properties, making them attractive templates for the design of new therapeutic agents. researchgate.netnih.govnih.gov The versatility of this scaffold allows for the synthesis of a diverse array of derivatives with tailored properties for specific applications. ontosight.ainih.gov

Significance of Fluorine Incorporation in Polycyclic Azaheterocycles for Chemical Research

The introduction of fluorine atoms into organic molecules, particularly azaheterocycles, is a widely used strategy in medicinal chemistry and materials science. researchgate.netnih.govrsc.org Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. researchgate.netresearchgate.net Judicious placement of fluorine can lead to enhanced metabolic stability, increased membrane permeability, and altered potency of bioactive compounds. researchgate.netnih.gov

In the context of polycyclic azaheterocycles like benzo[f]quinoline, the strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the nearby nitrogen atom, which can be crucial for controlling the molecule's physical and biological properties. researchgate.net The incorporation of fluorine can also introduce conformational biases and enhance interactions with biological targets. researchgate.net This strategic use of fluorine is a key tool for researchers aiming to fine-tune the characteristics of complex organic molecules for specific scientific applications. researchgate.netdur.ac.uk

Research Trajectories and Objectives for 2-Fluorobenzo[f]quinoline Investigations

Current research on this compound is primarily focused on two main areas: the synthesis of the molecule and its derivatives, and the investigation of its potential applications. ontosight.ai The synthesis of this compound itself presents a chemical challenge, often requiring multi-step reaction sequences and specific fluorination methods. ontosight.airesearchgate.net A significant objective is to develop more efficient and selective synthetic routes. researchgate.net

A major trajectory for research is the exploration of the biological activities of this compound. ontosight.ai Studies have been initiated to evaluate its potential as an antimalarial, anticancer, and antimicrobial agent. ontosight.ai Another key research objective is to leverage the compound's fluorescence properties. ontosight.ai The presence of the fluorinated benzo[f]quinoline system can impart fluorescent characteristics, making it a candidate for use in biomedical imaging to visualize cellular processes or track the distribution of the compound within biological systems. ontosight.ai Further investigations aim to fully elucidate its properties and potential uses in medicine and materials science. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

163275-65-8

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluorobenzo[f]quinoline

InChI

InChI=1S/C13H8FN/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-8H

InChI Key

QLVVFCDIRRCTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)F

Origin of Product

United States

Spectroscopic and Structural Elucidation of 2 Fluorobenzo F Quinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For aza-polycyclic aromatic hydrocarbons (aza-PAHs) like 2-Fluorobenzo[f]quinoline, ¹H and ¹³C NMR are fundamental, while advanced techniques can resolve more complex structural ambiguities.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the protons on the aromatic rings are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The fluorine atom at the C-2 position will exert an electron-withdrawing effect, influencing the chemical shifts of nearby protons, particularly the proton at C-1 and C-3 (if present). Furthermore, spin-spin coupling between adjacent protons provides valuable information about their connectivity. For instance, ortho-coupled protons typically exhibit coupling constants (J) in the range of 7-9 Hz, while meta and para couplings are significantly smaller.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.0 - 8.2d~8.5
H-37.4 - 7.6d~8.5
H-47.8 - 8.0d~8.0
H-57.6 - 7.8t~7.5
H-67.9 - 8.1d~8.0
H-88.8 - 9.0d~8.5
H-97.7 - 7.9t~7.5
H-108.1 - 8.3d~8.5

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are indicative of their electronic environment. In this compound, the aromatic carbons are expected to resonate in the range of δ 120-150 ppm. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, and its chemical shift will be significantly affected. The presence of the nitrogen atom in the quinoline (B57606) ring also influences the chemical shifts of the adjacent carbon atoms. For instance, in quinoline itself, C2 and C8a resonate at lower fields due to the electron-withdrawing nature of the nitrogen. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy.)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~128
C-2~163 (d, ¹JCF ≈ 250 Hz)
C-3~115 (d, ²JCF ≈ 20 Hz)
C-4~136
C-4a~129
C-5~127
C-6~130
C-6a~148
C-7~122
C-8~130
C-9~128
C-10~126
C-10a~147
C-10b~125

For complex molecules like this compound and its analogs, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons and trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

For fluorinated compounds, ¹⁹F NMR is also a powerful tool, providing information about the chemical environment of the fluorine atoms. rsc.org In the case of aza-PAHs, diffusion-ordered NMR spectroscopy (DOSY) can be employed to differentiate components in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR a valuable tool for identifying the presence of these groups. In this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C-H stretching (aromatic): Typically in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): A series of bands in the 1650-1450 cm⁻¹ region. wiley-vch.de

C-F stretching: A strong absorption band typically in the range of 1250-1000 cm⁻¹.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: These are predicted values based on analogous compounds and general principles of FTIR spectroscopy.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Stretch1650 - 1450
C-F Stretch1250 - 1000
Out-of-plane C-H Bend900 - 675

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular formula can be determined with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion. wiley-vch.de For this compound (C₁₇H₁₀FN), the exact mass of the molecular ion [M]⁺˙ would be a key piece of identifying information.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion can undergo fragmentation, and the resulting fragment ions can help to elucidate the structure of the parent molecule. For aza-PAHs, common fragmentation pathways involve the loss of small neutral molecules such as HCN. The presence of a fluorine atom would also lead to characteristic fragmentation patterns. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺˙247.08
[M-HCN]⁺˙220.07
[M-F]⁺228.08

X-ray Diffraction Crystallography for Solid-State Structural Determination

For a planar molecule like this compound, X-ray crystallography would confirm the planarity of the ring system and provide accurate measurements of the C-C, C-N, and C-F bond lengths. It would also reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking. While specific crystallographic data for this compound is not available, studies on related quinoline derivatives have utilized this technique to confirm their molecular structures. beilstein-journals.org

Theoretical and Computational Investigations of 2 Fluorobenzo F Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluorobenzo[f]quinoline at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G', are employed to determine properties like electrophilicity, electronegativity, chemical potential, and chemical hardness and softness. rsc.org These calculations help in understanding the reactivity of the molecule.

The introduction of a fluorine atom at the 2-position of the benzo[f]quinoline (B1222042) system is expected to significantly influence its electronic structure and reactivity. DFT studies can elucidate the effects of this substitution. For instance, in studies of other fluoro-azaarenes, it has been shown that fluorine substitution can alter the sites of electrophilic attack. acs.org In the case of unsubstituted quinoline, C4 is often the more electrophilic site, but electronic effects from substituents can change this preference. acs.org

Key parameters derived from DFT calculations that are used to describe the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.79 eV

Ab Initio Methods for Molecular Geometry Optimization and Energy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy calculations of molecular geometry and energy. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide benchmark-quality data.

Computational Spectroscopic Analysis for Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). rsc.org By calculating the excitation energies and oscillator strengths, TD-DFT can help assign the electronic transitions observed in the experimental spectrum of this compound.

Vibrational spectroscopy (Infrared and Raman) can also be simulated using quantum chemical calculations. By computing the vibrational frequencies and intensities, a theoretical spectrum can be generated, which aids in the assignment of the experimental vibrational modes. For related quinoline derivatives, DFT calculations have been successfully used to analyze their vibrational spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational space, especially in different solvent environments. While significant conformational changes are not expected for the core structure, the interactions with solvent molecules and potential for aggregation can be investigated.

In the context of drug design, where quinoline derivatives are often studied as inhibitors of proteins like proteases, MD simulations are crucial for understanding the stability of the ligand-protein complex. nih.gov Such simulations can provide insights into the binding modes, interaction energies, and the role of specific residues in the binding pocket. nih.gov For this compound, MD simulations could be used to study its interactions with biological macromolecules, should it be investigated for such applications. The analysis of conformational stability, residue flexibility, and binding free energy are key outputs of such simulations. nih.gov

Structure-Property Relationship Studies (Computational Approaches)

Computational approaches are instrumental in establishing quantitative structure-property relationships (QSPR). These studies aim to correlate the structural features of a molecule with its physicochemical or biological properties.

Prediction of Spectroscopic Parameters and Optical Properties

By systematically modifying the structure of benzo[f]quinoline with different substituents, including fluorine at various positions, computational methods can predict how these changes affect spectroscopic and optical properties. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the fluorescence properties of a molecule. QSPR studies on other fluorescent heterocyclic compounds have demonstrated the ability to identify key molecular descriptors that govern properties like quantum yield. nih.gov

For this compound, computational studies can predict its absorption and emission wavelengths, Stokes shift, and quantum yield. These predictions can guide the design of new derivatives with tailored optical properties for applications in materials science or as fluorescent probes.

Reactivity and Derivatization Chemistry of 2 Fluorobenzo F Quinoline

Electrophilic Aromatic Substitution Reactions on the Benzo[f]quinoline (B1222042) Core

Electrophilic aromatic substitution (EAS) on the benzo[f]quinoline core is generally directed towards the carbocyclic (benzo) ring. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. In quinoline (B57606), electrophilic substitution typically occurs at positions 5 and 8. reddit.com This preference is because attack at these positions allows the pyridine ring to remain aromatic in the intermediate carbocation, which is a more stable arrangement.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, primarily at positions corresponding to the 5- and 8-positions of the parent quinoline.

Halogenation: The introduction of chlorine or bromine onto the aromatic rings requires a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide, to activate the halogen. masterorganicchemistry.com The substitution pattern would likely follow that of nitration.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group onto the benzo ring.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on highly deactivated systems like fluorinated aza-aromatics and may require forcing conditions.

Nucleophilic Reactions Involving the Fluorine Atom or Nitrogen Heteroatom

The heterocyclic ring of benzo[f]quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.comyoutube.com The presence of a fluorine atom at the 2-position makes this site highly activated for nucleophilic aromatic substitution (SNAr). Fluoride (B91410) is a good leaving group in SNAr reactions.

Research on perfluoro-quinoline has shown that nucleophilic attack by amines, such as benzylamine, occurs preferentially at the 2- and 4-positions. worktribe.com In the case of 2-Fluorobenzo[f]quinoline, nucleophiles can displace the fluoride ion to form a variety of derivatives. For example, reaction with a phenol (B47542) under basic conditions can lead to the formation of an ether linkage. mdpi.com

The nitrogen atom of the quinoline ring system possesses a lone pair of electrons and can act as a nucleophile or a base. It can be protonated by acids or alkylated to form quaternary salts (see section 5.4). Oxidation of the nitrogen can also occur, for instance with a peracid, to form the corresponding N-oxide. youtube.com

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions offer a powerful method for the construction of complex polycyclic systems from aromatic precursors. Quinoline and its derivatives can participate in various cycloaddition reactions, often requiring photochemical or thermal activation. These reactions can lead to the dearomatization of the heterocyclic ring. researchgate.netnih.gov

Types of cycloaddition reactions applicable to the benzo[f]quinoline system include:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between an alkene and the quinoline moiety can form strained four-membered rings. libretexts.orglibretexts.org These reactions can be facilitated by photosensitizers and Lewis acids. nih.gov

[4+2] Cycloadditions (Diels-Alder type): While less common for the electron-deficient quinoline ring to act as the diene, it can react with highly reactive dienophiles. More commonly, derivatives of benzo[f]quinoline can be synthesized via intramolecular [4+2] cycloaddition pathways. fao.org

Dipolar Cycloadditions: The nitrogen of the quinoline ring can be converted into a pyridinium (B92312) ylide, which can then undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile. This strategy is a key step in the synthesis of some benzo[f]quinoline derivatives. researchgate.net

Annulation strategies often involve the construction of one of the rings onto a pre-existing fragment. For example, a new ring can be fused to the benzo[f]quinoline core by designing a precursor with appropriate functional groups that can undergo an intramolecular cyclization reaction.

Formation of Quaternary Benzo[f]quinolinium Salts

The nitrogen atom in this compound is nucleophilic and readily reacts with alkylating agents to form quaternary benzo[f]quinolinium salts. researchgate.net This quaternization reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction is typically carried out by heating the benzo[f]quinoline with the alkylating agent in a suitable solvent.

Table 1: Examples of Quaternary Benzo[f]quinolinium Salt Formation
ReactantAlkylating AgentProductTypical Conditions
This compoundMethyl Iodide (CH₃I)2-Fluoro-N-methylbenzo[f]quinolinium iodideHeating in a solvent like acetonitrile (B52724) or DMF
This compoundBenzyl Bromide (C₆H₅CH₂Br)N-Benzyl-2-fluorobenzo[f]quinolinium bromideRefluxing in a suitable solvent
This compoundDimethyl Sulfate (B86663) ((CH₃)₂SO₄)2-Fluoro-N-methylbenzo[f]quinolinium methylsulfateStirring at room temperature or gentle heating

These quaternary salts are often more soluble than the parent heterocycle and can serve as precursors for further synthetic transformations, such as the generation of ylides for cycloaddition reactions. researchgate.net They have also been investigated for their biological activities, including anticancer and antimicrobial properties. researchgate.net

Functional Group Interconversions at Fluorine-Bearing Positions

The fluorine atom at the 2-position of the benzo[f]quinoline core is a key site for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the fluoride ion by a variety of nucleophiles.

Table 2: Nucleophilic Displacement of Fluorine in this compound
NucleophileProduct Functional GroupExample Product
Alkoxides (e.g., NaOCH₃)Ether2-Methoxybenzo[f]quinoline
Amines (e.g., NH₃, RNH₂)Amino2-Aminobenzo[f]quinoline
Thiols (e.g., NaSH)ThiolBenzo[f]quinoline-2-thiol
Cyanide (e.g., NaCN)Nitrile2-Cyanobenzo[f]quinoline

These transformations allow for the introduction of a wide range of functionalities at the 2-position, enabling the synthesis of a diverse library of benzo[f]quinoline derivatives with tailored electronic and steric properties for various applications.

Investigation of Isomerization Pathways

The synthesis of substituted benzo[f]quinolines can sometimes lead to the formation of a mixture of isomers. For example, the synthesis of fluorinated benzo[f]quinolines can produce isomers with the fluorine atom at different positions on the aromatic scaffold. researchgate.net The investigation of isomerization pathways is crucial for understanding the reaction mechanisms and for developing selective synthetic routes.

Isomerization can potentially occur under thermal or photochemical conditions. For instance, a substituent might migrate from one position to another, although this is generally a high-energy process for aromatic systems. In the context of this compound, isomerization would most likely refer to the selective synthesis of this isomer over other possible fluoro-substituted isomers (e.g., 3-Fluoro-, 7-Fluoro-, or 10-Fluorobenzo[f]quinoline). The specific synthetic route employed will determine the isomeric purity of the final product.

Applications of 2 Fluorobenzo F Quinoline in Advanced Materials Science and Optoelectronics

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

The extended π-conjugated system of the benzo[f]quinoline (B1222042) core makes it a promising candidate for use in optoelectronic applications. nih.gov Research has specifically identified benzo[f]quinoline derivatives as having potential for use in organic light-emitting devices (OLEDs), where they can function as critical components in the device stack. nih.gov

Luminescent Properties and Fluorophore Development

The inherent fluorescence of the benzo[f]quinoline structure is a key attribute for its use in optoelectronics. nih.gov The introduction of a fluorine atom, as in 2-fluorobenzo[f]quinoline, can significantly modify and enhance these luminescent properties. nih.gov Fluorine's high electronegativity can influence the molecule's frontier molecular orbitals, often leading to desirable shifts in emission wavelengths and improved quantum yields.

The development of fluorophores based on quinoline (B57606) derivatives involves synthesizing molecules with high fluorescence quantum yields (Φf), which represents the efficiency of converting absorbed light into emitted light. Studies on related trifluoromethylated quinoline-phenol Schiff bases have demonstrated their promising photophysical properties, exhibiting good fluorescence quantum yields in various solvents. youtube.com These derivatives show that the quinoline core is a robust platform for creating efficient light-emitting compounds. youtube.com Further research into fluorinated styrylquinolines has also highlighted their significant photoluminescence, making them suitable for light-emitting applications. mdpi.com The photophysical properties, including absorption, emission, and quantum yield, are crucial metrics for evaluating new fluorophores, as shown in the table below for a series of related quinoline derivatives.

Table 1: Photophysical Properties of Selected Quinoline Derivatives in Various Solvents

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (Φf)
3a CHCl3 380 439 59 0.80
3a DMSO 382 447 65 0.75
3a MeOH 381 446 65 0.85
3b CHCl3 379 454 75 0.12
3b DMSO 380 530 150 0.20
3b MeOH 380 510 130 0.13

Data adapted from studies on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6- yl)imino)methyl)phenols. Source: youtube.com

Electron Transport Characteristics in Organic Semiconductors

In organic electronic devices like OLEDs, efficient charge transport is as crucial as light emission. The benzo[f]quinoline skeleton is an electron-deficient π-system due to the presence of the nitrogen atom, which imparts an electron-withdrawing character to the molecule. nih.gov This characteristic is fundamental for n-type organic semiconductors, which are responsible for transporting electrons.

Research has explicitly identified the benzo[f]quinoline unit as a viable electron-transporting component for host materials in phosphorescent OLEDs (PHOLEDs). nih.gov By incorporating this moiety, device architects can create bipolar host materials that facilitate balanced transport of both holes and electrons to the emissive layer, improving device efficiency and lifetime. While many organic materials naturally exhibit better transport for holes (p-type), the development of robust n-type materials is critical for advancing organic electronics. nih.gov The intrinsic electron-accepting nature of the benzo[f]quinoline core makes it a valuable building block for designing such n-type and bipolar transport materials. nih.govnih.gov

Contribution to Novel Material Architectures

The versatility of the this compound scaffold extends beyond thin-film electronics into the realm of functional polymers and complex supramolecular structures.

Incorporation into Polymer Systems for Functional Materials

The functionalization of quinoline derivatives allows for their incorporation into polymer chains, creating materials that combine the properties of the heterocyclic core with the processability and mechanical attributes of polymers. A novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) has been successfully synthesized and polymerized. quora.com This work demonstrates a pathway to creating quinoline-based polymers and copolymers, for instance with acrylic acid (AA) or hydroxyethylacrylate (HEA). quora.com Such polymers exhibit distinct thermal properties and have been explored for applications like controlled drug release. quora.com This approach allows for the development of advanced functional materials where the specific electronic or biological activity of the quinoline unit is integrated into a larger macromolecular system.

Table 2: Properties of Quinoline-Based Polymers

Polymer Molecular Weight (g/mol) Thermal Decomposition Stage 1 (°C) Thermal Decomposition Stage 2 (°C)
Poly(CPA) ~5000 ~220 ~350
Poly(CPA-co-AA) ~5000 ~220 ~350
Poly(CPA-co-HEA) ~5000 ~220 ~350

Data derived from studies on a quinoline-based chalcone acrylate polymer (CPA) and its copolymers. Source: quora.com

Self-Assembly and Supramolecular Chemistry Applications

The planar structure and potential for noncovalent interactions make quinoline derivatives excellent candidates for building blocks in supramolecular chemistry. These interactions, including π-π stacking and hydrogen bonding, can drive molecules to self-assemble into highly ordered, functional architectures. google.com

A fluorescent quinoline-based compound has been shown to form stable supramolecular gels in various organic solvents. google.com The self-assembly process, driven by a combination of π-π stacking and hydrogen bonds, results in the formation of nanofibers and microbelts. google.com Such gelation transforms the system from a solution into a solid-like material with multi-modal responsiveness. This dynamic and reversible nature of supramolecular systems opens up applications in "smart" materials and sensors, where the gel state can respond to external stimuli. google.com

Development of Chemo-sensing Materials

The fluorescence of the benzo[f]quinoline core is highly sensitive to its local chemical environment, making it an ideal signaling unit for chemosensors. By attaching a specific receptor unit to the fluorophore, scientists can design molecules that selectively bind to target analytes, such as metal ions, resulting in a detectable change in the optical signal (color or fluorescence).

Quinoline-based chemosensors have been successfully developed for the selective detection of various metal ions. One such sensor, a mono Schiff base of a quinoline derivative, demonstrates a highly selective "on-off" fluorescent and colorimetric response to lead ions (Pb²⁺) in a semi-aqueous medium. nih.gov The binding of the Pb²⁺ ion to the receptor pocket disrupts the electronic structure of the molecule, quenching its fluorescence. nih.gov

Similarly, by tuning the substituents on an 8-aminoquinoline (B160924) platform, researchers have created two different chemosensors that can selectively detect either zinc (Zn²⁺) or aluminum (Al³⁺) ions. These sensors exhibit high sensitivity, with detection limits in the sub-micromolar range, making them suitable for tracking metal ions in biological systems. The performance of these quinoline-based chemosensors highlights the platform's utility in creating highly specific analytical tools.

Table 3: Performance of Quinoline-Based Chemosensors for Metal Ion Detection

Sensor Platform Target Ion Detection Method Limit of Detection (LOD) Binding Stoichiometry (Sensor:Ion)
Quinoline Mono Schiff Base (L) Pb²⁺ Fluorescence Quenching 9.9 x 10⁻⁷ M 1:1
8-Aminoquinoline Derivative (HL1) Zn²⁺ Fluorescence ~10⁻⁷ M 2:1
8-Aminoquinoline Derivative (HL2) Al³⁺ Fluorescence ~10⁻⁷ M 2:1

Data compiled from sources nih.gov

Metal Ion Detection Systems and Probe Design

A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the application of this compound in the design of metal ion detection systems or as a fluorescent probe. While the broader class of quinoline derivatives has been extensively investigated for their utility in sensing various metal ions, research focusing on the specific properties and applications of the this compound isomer in this context appears to be limited or not publicly available.

The core structure of quinoline is a well-established fluorophore and a versatile platform for the development of chemosensors. Its nitrogen atom and the aromatic ring system can effectively coordinate with metal ions, leading to changes in its photophysical properties, such as fluorescence quenching or enhancement. This principle forms the basis for the design of numerous quinoline-based fluorescent probes for the detection of a wide array of metal ions, including but not limited to copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), and lead (Pb²⁺).

The introduction of a fluorine atom onto the benzo[f]quinoline framework at the 2-position would be expected to modulate the electronic and photophysical properties of the parent molecule. Such modifications can influence the sensitivity, selectivity, and quantum yield of a potential fluorescent sensor. However, specific research findings, including data on binding affinities, detection limits, and response mechanisms of this compound towards different metal ions, are not documented in the surveyed literature.

Consequently, no data tables detailing research findings on the use of this compound for metal ion detection can be provided at this time. Further experimental investigation is required to elucidate the potential of this specific compound in the field of advanced materials science and optoelectronics for metal ion sensing applications.

Future Research Directions and Unexplored Avenues for 2 Fluorobenzo F Quinoline

Development of Novel Stereoselective Synthesis Methods

While syntheses for various fluorinated benzo[f]quinolines have been established, a significant frontier lies in the development of stereoselective synthesis methods. researchgate.net The creation of chiral aza-PAHs is a burgeoning area of research, as enantiopure helical or otherwise asymmetric structures can exhibit unique chiroptical properties and self-assembly behaviors relevant to organic electronics. youtube.com

Future research should focus on:

Asymmetric Catalysis: Designing catalytic systems, potentially using rhodium or other transition metals, that can induce enantioselectivity in the cyclization steps forming the benzo[f]quinoline (B1222042) core. nih.gov This could involve the use of chiral ligands that can control the spatial arrangement of reactants.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the precursor molecules to direct the stereochemical outcome of the ring-forming reactions.

Directed Metalation: Expanding on directed ortho metalation (DoM) strategies by using chiral directing groups to achieve asymmetric functionalization of the benzo[f]quinoline scaffold. uis.no

The successful development of such methods would provide access to enantiomerically pure 2-Fluorobenzo[f]quinoline derivatives, enabling the investigation of their potential in chiral sensing, asymmetric catalysis, and circularly polarized luminescence.

Advanced Spectroscopic Characterization of Excited States and Photophysical Mechanisms

A comprehensive understanding of the photophysical behavior of this compound is crucial for its application in optoelectronic devices. The interplay between the nitrogen heteroatom and the electron-withdrawing fluorine atom can lead to complex excited-state dynamics, including intramolecular charge transfer (ICT), intersystem crossing, and vibrational relaxation. beilstein-journals.orgirb.hr

Unexplored avenues include:

Time-Resolved Spectroscopy: Utilizing advanced techniques like femtosecond transient absorption (fs-TA) and time-resolved infrared (TRIR) spectroscopy to directly observe the formation and decay of singlet and triplet excited states. researchgate.net This would allow for the precise determination of state lifetimes, intersystem crossing rates, and the identification of transient species.

Solvatochromism Studies: Performing systematic studies in solvents of varying polarity to quantify the solvatochromic shifts in absorption and emission spectra. This would provide insight into the change in dipole moment upon excitation and the nature of the excited states (e.g., ICT character). beilstein-journals.org

Low-Temperature Spectroscopy: Employing techniques like fluorescence line-narrowing spectroscopy (FLNS) at cryogenic temperatures to resolve the vibronic structure of the emission spectra. researchgate.net This detailed information is critical for benchmarking theoretical models of excited-state geometries and vibrational modes.

Table 1: Illustrative Photophysical Properties for Investigation in Novel Aza-PAHs

This table outlines key photophysical parameters that should be systematically measured for this compound to build a comprehensive profile of its excited-state behavior, drawing parallels from studies on related quinoline (B57606) and aza-PAH compounds. beilstein-journals.orgnih.govmdpi.com

PropertySymbolTechnique(s)Significance
Absorption MaximumλabsUV-Vis SpectroscopyIndicates the energy of electronic transitions to excited states (e.g., π-π*).
Molar AbsorptivityεUV-Vis SpectroscopyMeasures the probability of a specific electronic transition.
Emission MaximumλemFluorescence SpectroscopyReveals the energy of the emissive excited state.
Stokes ShiftΔνUV-Vis & Fluorescence SpectroscopyThe energy difference between absorption and emission maxima; relates to excited-state relaxation.
Fluorescence Quantum YieldΦfIntegrating Sphere, Comparative MethodsThe efficiency of the emission process, crucial for applications in lighting and sensing. beilstein-journals.org
Fluorescence LifetimeτfTime-Correlated Single Photon Counting (TCSPC)The average time the molecule spends in the excited state before returning to the ground state. nih.gov
Intersystem Crossing RatekISCTransient Absorption, PhosphorescenceRate of transition from singlet to triplet excited states, important for TADF and phosphorescence. nih.gov

Exploration of New Non-Linear Optical Properties

Aza-PAHs are promising candidates for non-linear optical (NLO) materials, which are essential for technologies like optical data storage and signal processing. nih.govresearchgate.net The NLO response in organic molecules often arises from a push-pull electronic structure that facilitates significant intramolecular charge transfer upon excitation. nih.gov The this compound scaffold, with its electron-donating π-system and the potential for modification with donor/acceptor groups, is an ideal platform for exploring NLO properties. The fluorine atom itself acts as a moderate electron-withdrawing group, which can enhance the second hyperpolarizability.

Future research should focus on:

Z-Scan Measurements: Performing Z-scan experiments to determine the magnitude and sign of the non-linear refractive index and the two-photon absorption (2PA) cross-section. nih.gov

Hyper-Rayleigh Scattering (HRS): Using HRS to measure the first hyperpolarizability (β), which quantifies the second-order NLO response, particularly for derivatives designed to be non-centrosymmetric. nih.gov

Derivative Synthesis: Synthesizing derivatives of this compound with strong electron-donating groups (e.g., -N(CH₃)₂) and electron-accepting groups (e.g., -NO₂) to create advanced push-pull systems and study the resulting enhancement of NLO properties. mdpi.com

Integration into Emerging Quantum Material Systems

Polycyclic aromatic hydrocarbons form the basis of a significant class of organic semiconductors. rsc.orgresearchgate.net The unique electronic structure of this compound makes it a candidate for integration into emerging quantum material systems, such as advanced organic electronics and spintronics. The incorporation of nitrogen and fluorine can tune the frontier molecular orbital energies (HOMO/LUMO), improve charge injection/transport, and enhance device stability. nih.govnih.gov

Future directions include:

Organic Light-Emitting Diodes (OLEDs): Investigating this compound derivatives as emitters or host materials in OLEDs. nih.gov Specifically, its potential for enabling Thermally Activated Delayed Fluorescence (TADF) could be explored by designing derivatives with a small singlet-triplet energy gap (ΔEST). nih.gov

Organic Field-Effect Transistors (OFETs): Fabricating and characterizing OFETs using thin films of this compound to assess its charge carrier mobility and transistor performance. Fluorination is a known strategy to promote p-type or n-type transport and influence molecular packing in the solid state. researchgate.net

Organic Spintronics: Exploring the potential of this compound in organic spintronic devices. The spin-orbit coupling introduced by the heteroatom and the extended π-system could influence spin relaxation times, making it a candidate for spin-valve applications.

Computational Chemistry for Rational Design of Advanced Derivatives and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for predicting the properties of novel molecules and guiding synthetic efforts. nih.govresearchgate.net For this compound, computational studies can provide deep insights into its structure-property relationships before resource-intensive laboratory work is undertaken. researchgate.net

Key computational research avenues include:

Property Prediction: Calculating key electronic and optical properties, such as HOMO/LUMO energy levels, electron affinity, ionization potential, and absorption/emission spectra, to benchmark against experimental data. mdpi.comresearchgate.net

Derivative Screening: Creating virtual libraries of this compound derivatives with various substituents at different positions. This in silico screening can identify the most promising candidates for specific applications, such as those with optimized energy levels for OLEDs or high hyperpolarizability for NLO. researchgate.net

Mechanism Elucidation: Modeling the potential energy surfaces of excited states to understand photophysical decay pathways, including radiative and non-radiative processes. hanslischka.com This can help explain experimental observations, such as quantum yields and lifetimes, and predict the potential for processes like TADF. nih.gov

Intermolecular Interactions: Simulating the packing of this compound in the solid state to predict crystal structures and charge transport parameters, which are vital for the performance of organic electronic devices.

Table 2: Key Parameters from Computational Modeling for this compound Derivatives

This table summarizes important theoretical parameters that can be calculated using computational methods like DFT to predict material properties and guide the rational design of new derivatives. mdpi.comresearchgate.net

ParameterAbbreviationComputational MethodRelevance
Highest Occupied Molecular OrbitalHOMODFTRelates to the ionization potential and electron-donating ability; crucial for charge transport in devices.
Lowest Unoccupied Molecular OrbitalLUMODFTRelates to the electron affinity and electron-accepting ability; determines the energy gap.
HOMO-LUMO GapEgapDFTCorrelates with the energy of the lowest electronic transition and influences optical properties.
Excited State EnergiesS₁, T₁TD-DFTPredicts absorption and emission wavelengths; the S₁-T₁ gap is critical for TADF. nih.gov
Oscillator StrengthfTD-DFTPredicts the intensity of absorption bands in the UV-Vis spectrum.
First HyperpolarizabilityβDFTQuantifies the second-order NLO response, essential for electro-optic applications. nih.gov
Molecular Electrostatic PotentialMEPDFTVisualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.